![molecular formula C15H14BrN3O3 B5916961 5-bromo-N'-(2,4-dimethoxybenzylidene)nicotinohydrazide](/img/structure/B5916961.png)
5-bromo-N'-(2,4-dimethoxybenzylidene)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N'-(2,4-dimethoxybenzylidene)nicotinohydrazide, commonly referred to as BDMBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDMBH is a hydrazone derivative of nicotinic acid, and its synthesis method involves the condensation of 2,4-dimethoxybenzaldehyde with nicotinohydrazide in the presence of bromine.
Mechanism of Action
BDMBH has been shown to act as a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, HDAC inhibitors have been shown to improve cognitive function and reduce beta-amyloid plaque accumulation in Alzheimer's disease. BDMBH also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
BDMBH has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of beta-amyloid plaque accumulation, and improvement of glucose uptake and insulin sensitivity. BDMBH has also been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using BDMBH in lab experiments is its potent inhibitory effect on HDAC enzymes, which makes it a promising candidate for cancer and Alzheimer's disease research. However, one of the limitations of using BDMBH is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for BDMBH research, including exploring its potential therapeutic applications in other diseases such as Parkinson's disease, multiple sclerosis, and Huntington's disease. Additionally, further research is needed to optimize the synthesis method of BDMBH to increase the yield and purity of the product. Finally, more studies are needed to investigate the pharmacokinetics and toxicity of BDMBH in vivo to determine its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, BDMBH is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. BDMBH acts as a potent inhibitor of HDAC enzymes and activates the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism. Despite its limited solubility in water, BDMBH has several advantages for lab experiments, including its potent inhibitory effect on HDAC enzymes. Further research is needed to explore the potential therapeutic applications of BDMBH in other diseases and optimize its synthesis method to increase the yield and purity of the product.
Synthesis Methods
The synthesis of BDMBH involves the reaction of 2,4-dimethoxybenzaldehyde with nicotinohydrazide in the presence of bromine. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of BDMBH has been optimized using different conditions such as solvent, temperature, and reaction time to increase the yield and purity of the product.
Scientific Research Applications
BDMBH has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. BDMBH has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, BDMBH has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. Additionally, BDMBH has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
properties
IUPAC Name |
5-bromo-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-21-13-4-3-10(14(6-13)22-2)8-18-19-15(20)11-5-12(16)9-17-7-11/h3-9H,1-2H3,(H,19,20)/b18-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJJSFZGSOYQO-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.